molecular formula C11H19N3 B13190671 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole

3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13190671
M. Wt: 193.29 g/mol
InChI Key: BTKJKZXCETVYMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole is a pyrazole derivative featuring a pyrrolidine ring substituted with two ethyl groups at the 4-position. The compound’s structure combines the aromatic pyrazole core with a conformationally constrained pyrrolidine moiety, which may enhance its interaction with biological targets.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(4,4-diethylpyrrolidin-3-yl)-1H-pyrazole

InChI

InChI=1S/C11H19N3/c1-3-11(4-2)8-12-7-9(11)10-5-6-13-14-10/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,13,14)

InChI Key

BTKJKZXCETVYMU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCC1C2=CC=NN2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable pyrazole derivative and a diethyl-substituted pyrrolidine can be catalyzed by acids or bases to form the desired compound. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects : Bulky groups (e.g., diethyl, ethoxyphenyl) enhance steric interactions with biological targets but may reduce solubility.

Activity-Specific Moieties: Cyano/amide groups correlate with antifungal activity, while diaryl substituents drive anticancer effects .

Regiochemical Sensitivity : Isomeric pyrazole derivatives (e.g., 3p vs. 4c) show divergent potency, underscoring the need for precise synthetic control .

Biological Activity

3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole can be depicted as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where xx, yy, and zz represent the number of carbon, hydrogen, and nitrogen atoms respectively in the compound.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Notably, compounds with similar structures to 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole demonstrated IC50 values in the micromolar range against prostate cancer cells (LNCaP and PC-3) and showed promising inhibition of prostate-specific antigen (PSA) expression .

CompoundCell LineIC50 (μM)PSA Inhibition (%)
10eLNCaP1846

This data suggests that modifications in the pyrazole structure can lead to enhanced anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is well-documented. Studies have shown that various derivatives exhibit significant inhibition of pro-inflammatory cytokines. For example, compounds related to 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole have been tested for their ability to inhibit TNF-α and IL-6 production, with some achieving up to 93% inhibition at specific concentrations .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
46176
168593

These findings highlight the potential of pyrazole derivatives as therapeutic agents in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Compounds similar to 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole were screened against various bacterial strains, showing promising results. For instance, certain derivatives exhibited significant bactericidal activity against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .

Case Study: Anticancer Efficacy

A study focused on the synthesis of novel pyrazole derivatives demonstrated that specific modifications could lead to increased potency against prostate cancer cell lines. The derivative with a diethylpyrrolidine substituent showed enhanced selectivity and lower toxicity compared to traditional chemotherapeutics .

Case Study: Anti-inflammatory Mechanism

Research conducted on a series of pyrazole compounds indicated that those with a pyrrolidine ring exhibited superior anti-inflammatory effects through selective COX-2 inhibition. The mechanism involved modulation of the arachidonic acid pathway, leading to reduced synthesis of inflammatory mediators .

Q & A

Q. What are the common synthetic routes for 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole, and how are impurities controlled during synthesis?

Methodological Answer: Synthesis typically involves multi-step processes, such as condensation reactions between pyrrolidine precursors and pyrazole intermediates. For example, analogous pyrazole derivatives are synthesized via nucleophilic substitution or cyclization reactions under controlled pH and temperature . Impurity control requires chromatographic purification (e.g., column chromatography with silica gel) and spectroscopic validation (NMR, LC-MS). Reaction intermediates should be monitored using TLC, and stoichiometric ratios of reagents optimized to minimize byproducts .

Table 1 : Example Reaction Conditions for Pyrazole Derivatives

StepReagents/ConditionsYield (%)Key Characterization Techniques
1Ethyl chloroformate, THF, 0°C65NMR (¹H, ¹³C), IR
2Pd-catalyzed coupling, 80°C72LC-MS, HPLC purity analysis

Q. How is 3-(4,4-Diethylpyrrolidin-3-yl)-1H-pyrazole characterized structurally?

Methodological Answer: Structural elucidation relies on spectroscopic methods:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., diethyl groups at pyrrolidine C4 show distinct splitting patterns) .
  • X-ray crystallography : Resolves stereochemistry and confirms ring conformations (e.g., dihedral angles between pyrrolidine and pyrazole moieties) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Methodological Answer: Initial screening includes:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements .
  • Cytotoxicity studies (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Molecular docking to predict binding affinities against protein targets (e.g., using AutoDock Vina) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in binding affinity studies?

Methodological Answer: Discrepancies between experimental and computational results may arise from solvent effects or protein flexibility. Advanced strategies include:

  • Molecular dynamics simulations (e.g., AMBER or GROMACS) to model ligand-protein interactions over time .
  • Free-energy perturbation (FEP) calculations to quantify binding energy differences between enantiomers or conformers .
  • Density Functional Theory (DFT) to refine partial charge assignments and improve docking accuracy .

Q. What experimental designs optimize the compound’s selectivity for neurological targets?

Methodological Answer: Use structure-activity relationship (SAR) studies with iterative modifications:

  • Functional group substitution : Replace diethyl groups with bulkier substituents to enhance blood-brain barrier penetration .
  • In vitro blood-brain barrier (BBB) models : Co-culture systems (e.g., endothelial cells and astrocytes) to assess permeability .
  • Patch-clamp electrophysiology : Measure ion channel modulation in neuronal cells to validate target engagement .

Q. How do researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer: Contradictions may stem from cell-specific metabolic pathways or assay conditions. Mitigate via:

  • Dose-response normalization : Express results as % viability relative to controls, using ≥3 biological replicates .
  • Metabolic profiling : LC-MS-based metabolomics to identify cell-line-specific off-target effects .
  • Knockdown/knockout models : CRISPR-Cas9 gene editing to isolate target-specific cytotoxicity .

Table 2 : Comparative Cytotoxicity Data (Hypothetical Example)

Cell LineIC₅₀ (µM)Assay TypeKey Observations
HeLa12.3 ± 1.2MTTCaspase-3 activation confirmed
MCF-724.7 ± 3.1ATP luminescenceROS accumulation detected

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

Methodological Answer: Mechanistic investigations integrate:

  • Frontier Molecular Orbital (FMO) theory : Predicts sites for electrophilic/nucleophilic attacks on the pyrazole ring .
  • Hammett linear free-energy relationships : Correlates substituent effects with reaction rates .
  • Kinetic isotope effects (KIE) : Differentiates concerted vs. stepwise pathways in oxidation/reduction reactions .

Methodological Notes

  • Experimental Design : Prefer embedded mixed-methods designs (e.g., quantitative cytotoxicity data paired with qualitative metabolomic analysis) to address multi-faceted research questions .
  • Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts vs. DFT-calculated values) .
  • Ethical Compliance : Ensure cytotoxicity studies adhere to OECD guidelines for in vitro testing (e.g., ISO 10993-5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.